molecular formula C20H21N3O5S3 B2746215 Ethyl 2-(1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamido)benzo[d]thiazole-6-carboxylate CAS No. 921781-75-1

Ethyl 2-(1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamido)benzo[d]thiazole-6-carboxylate

Cat. No.: B2746215
CAS No.: 921781-75-1
M. Wt: 479.58
InChI Key: OGLYYKIONDMBSS-UHFFFAOYSA-N
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Description

Ethyl 2-(1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamido)benzo[d]thiazole-6-carboxylate is a heterocyclic compound featuring a benzo[d]thiazole core substituted at position 6 with an ethyl carboxylate group and at position 2 with a piperidine-3-carboxamido moiety bearing a thiophen-2-ylsulfonyl group. This structure combines multiple pharmacophoric elements: the benzo[d]thiazole scaffold is known for its biological relevance in medicinal chemistry , the ethyl carboxylate enhances lipophilicity and bioavailability , and the sulfonamide-linked piperidine-thiophene moiety may contribute to target binding through hydrogen bonding or π-π interactions .

Properties

IUPAC Name

ethyl 2-[(1-thiophen-2-ylsulfonylpiperidine-3-carbonyl)amino]-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O5S3/c1-2-28-19(25)13-7-8-15-16(11-13)30-20(21-15)22-18(24)14-5-3-9-23(12-14)31(26,27)17-6-4-10-29-17/h4,6-8,10-11,14H,2-3,5,9,12H2,1H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGLYYKIONDMBSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3CCCN(C3)S(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-(1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamido)benzo[d]thiazole-6-carboxylate (CAS Number: 921781-75-1) is a compound of interest due to its potential biological activities, particularly in pharmacology. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by research findings and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C20H21N3O5S3C_{20}H_{21}N_{3}O_{5}S_{3} with a molecular weight of 479.6 g/mol. The compound features a complex structure that includes a thiophene ring, piperidine moiety, and a benzothiazole core, which contribute to its biological activity.

Antimicrobial Activity

Recent studies have demonstrated significant antimicrobial properties of compounds related to the benzothiazole and thiazole scaffolds. This compound has shown promising results against various bacterial strains.

Table 1: Antimicrobial Activity Against Bacterial Strains

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus4.0 μg/mL
Escherichia coli8.0 μg/mL
Pseudomonas aeruginosa16.0 μg/mL

These results indicate that the compound exhibits moderate antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus.

Anticancer Properties

The compound's potential as an anticancer agent has also been investigated. Studies have highlighted its ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: Inhibition of Cancer Cell Lines

A recent study evaluated the cytotoxic effects of this compound on several cancer cell lines:

Cell LineIC50 (μM)
MCF-7 (Breast)15.0
HeLa (Cervical)12.5
A549 (Lung)18.0

The IC50 values suggest that the compound has a notable cytotoxic effect on these cancer cell lines, particularly in the HeLa cells, indicating its potential for further development as an anticancer therapeutic agent.

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, the compound has been assessed for anti-inflammatory effects. Research indicates that it may inhibit key inflammatory pathways, potentially reducing cytokine production and inflammatory mediator release.

Table 2: Anti-inflammatory Activity Assessment

Test ModelResult
LPS-induced macrophagesSignificant reduction in TNF-alpha levels at 10 μM concentration

This finding suggests that this compound may serve as a candidate for treating inflammatory diseases.

The exact mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. It is hypothesized that the compound inhibits certain enzymes or binds to receptors involved in inflammation and cancer progression, although further studies are necessary to elucidate these pathways fully.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing thiophene and thiazole moieties. Ethyl 2-(1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamido)benzo[d]thiazole-6-carboxylate has shown promising results in vitro against various cancer cell lines, including human hepatocellular carcinoma (HepG-2) and lung cancer (A-549) cells.

Case Study: In Vitro Cytotoxicity Evaluation

In one study, the compound was evaluated alongside standard chemotherapy agents like cisplatin. Results indicated that it exhibited significant cytotoxic effects, suggesting its potential as a novel anticancer therapeutic agent .

Other Pharmacological Activities

The compound's structure suggests a wide range of pharmacological activities beyond anticancer effects:

  • Antifungal : Exhibiting activity against various fungal strains.
  • Antibacterial : Effective against both Gram-positive and Gram-negative bacteria.
  • Anti-inflammatory : Potential to reduce inflammation in various models.

These properties are attributed to the compound's ability to interact with multiple biological targets, which can lead to diverse therapeutic applications.

Table 2: Pharmacological Activities

Activity TypePotential Effects
AnticancerSignificant cytotoxicity
AntifungalEffective against fungal strains
AntibacterialActive against bacterial strains
Anti-inflammatoryReduces inflammation

Table 3: Synthetic Route Overview

StepDescription
Step 1Synthesis of thiazole ring
Step 2Coupling with thiophene and piperidine derivatives
Step 3Formation of carboxamide group

Comparison with Similar Compounds

Key Observations :

Substituent Diversity: The target compound’s piperidine-3-carboxamido-thiophene sulfonyl group at position 2 distinguishes it from simpler amino or Boc-protected analogs. This substitution likely enhances target affinity through hydrogen bonding (sulfonamide) and hydrophobic interactions (thiophene) .

Carboxylate Effects : Ethyl esters (e.g., target compound and BD161936 ) generally exhibit higher lipophilicity (LogP ~1.9–2.8) compared to methyl esters (e.g., 49c, LogP 1.2), favoring membrane permeability.

Biological Activity : While the target compound’s activity is hypothesized based on structural analogs like BCL-2 inhibitors , derivatives with fused heterocycles (e.g., thiazolo-pyrimidine in ) demonstrate enhanced activity due to synergistic π-stacking and hydrogen bonding .

Synthetic Challenges: Complex substituents (e.g., thiophen-2-ylsulfonyl-piperidine) may reduce synthetic yields compared to simpler analogs like Ethyl 2-aminobenzo[d]thiazole-6-carboxylate (55–75% yield ).

Research Findings and Implications

Hydrogen Bonding : The sulfonamide and carboxylate groups may participate in extended hydrogen-bonding networks, as observed in Etter’s graph set analysis , enhancing interactions with protein targets like BCL-2 .

Metabolic Stability : Ethyl esters are less prone to hydrolysis than methyl esters, as seen in the stability of BD161936 , suggesting the target compound may exhibit prolonged in vivo half-life.

Comparative Bioactivity: Thiazolo-pyrimidine derivatives () show higher activity than mono-heterocyclic analogs, underscoring the importance of fused ring systems. The target compound’s dual heterocyclic architecture (benzo[d]thiazole + thiophene) may offer similar advantages .

Q & A

Q. Table 1. Key Synthetic Parameters for Sulfonylation Step

ParameterOptimal ConditionSource
SolventPyridine/DCM
Temperature0–5°C
CatalystNone (base-mediated)
Reaction Time12–16 hours

Q. Table 2. Common Analytical Techniques for Purity Assessment

TechniqueTarget DataReference
HPLCRetention time (Rf = 0.45)
¹H NMRIntegration ratios
HRMSMolecular ion [M+H]⁺

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